molecular formula C17H14F3NO4S3 B2572163 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2034329-13-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2572163
CAS No.: 2034329-13-8
M. Wt: 449.48
InChI Key: ZNWUKBUKZKLXIR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex synthetic organic compound designed for research use in medicinal chemistry and pharmacology. This benzenesulfonamide derivative features a unique molecular architecture incorporating dual thiophene rings, a hydroxy group, and a trifluoromethoxy substituent, which are functional groups commonly associated with potent bioactivity. Compounds within the benzenesulfonamide class have been extensively documented in scientific literature for a wide spectrum of biochemical activities, including serving as key inhibitors for various enzymes and protein complexes . The structural motifs present in this molecule suggest potential for it to be investigated as a modulator of specific biological pathways. The sulfonamide group is a known pharmacophore that can contribute to enzyme inhibition, often through direct interaction with active sites . Furthermore, thiophene-containing scaffolds have been identified in novel small-molecule inhibitors targeting critical enzymes, such as anthrax lethal factor, highlighting the relevance of this heterocyclic system in drug discovery . The presence of the trifluoromethoxy group can enhance metabolic stability and influence the compound's lipophilicity and binding affinity. This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not approved for diagnostic, therapeutic, or any veterinary purposes. Researchers are encouraged to conduct thorough investigations to fully characterize this compound's physicochemical properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-4-1-2-5-14(13)28(23,24)21-11-16(22,12-7-9-26-10-12)15-6-3-8-27-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWUKBUKZKLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes thiophene rings and a trifluoromethoxy group, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₁₄F₃N₂O₃S₂, with a molecular weight of approximately 310.4 g/mol. The structure incorporates multiple functional groups that are known to influence biological activity:

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₂O₃S₂
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. The details of the synthesis can vary based on the desired purity and yield but often include steps such as:

  • Formation of Thiophene Derivatives : Using appropriate starting materials like thiophenes and electrophiles.
  • Coupling Reaction : Employing coupling agents to facilitate the formation of the sulfonamide linkage.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based compounds, including sulfonamides. For instance, compounds similar in structure have shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
  • IC50 Values : Compounds exhibited IC50 values ranging from 5.1 to 22.08 µM, indicating promising activity against cancer cells compared to standard chemotherapeutics .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth:

  • Mechanism of Action : Sulfonamides typically inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA).
  • Activity Spectrum : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values reported in the low µg/mL range .

Neuroprotective Properties

Some derivatives of thiophene compounds have demonstrated neuroprotective effects in models of ischemia/reperfusion injury. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate ion channel activity:

  • Example Compounds : Related compounds showed significant attenuation of neuronal injury in vitro .

Case Studies

  • Study on Anticancer Activity :
    • Researchers evaluated several thiophene derivatives for their ability to inhibit tumor growth in vitro.
    • Results indicated that certain derivatives had a higher potency than traditional chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy Assessment :
    • A series of tests were conducted against common pathogens, demonstrating that specific modifications in the thiophene structure could enhance antibacterial potency.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the compound's efficacy as an inhibitor of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. The NLRP3 inflammasome is implicated in conditions such as neurodegenerative disorders, metabolic syndrome, and autoimmune diseases.

In a study published in Nature Communications, researchers demonstrated that sulfonamide-based compounds, including N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, exhibited significant inhibitory activity against the NLRP3 inflammasome. The compound showed an IC50 value of approximately 0.91 μM, indicating potent activity in cellular assays .

Anti-inflammatory Properties

The compound's ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases. By modulating the immune response through selective inhibition of this pathway, it may provide therapeutic benefits in conditions characterized by excessive inflammation .

Drug Development

The structural features of this compound make it a candidate for further modifications aimed at enhancing its pharmacokinetic properties and selectivity. Researchers are investigating various analogs to optimize potency and reduce potential side effects associated with broader inhibition of inflammatory pathways .

Case Study: Inhibition of Neuroinflammation

A study investigated the effects of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide on neuroinflammation models. The results indicated that treatment with this compound significantly reduced markers of inflammation in microglial cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Other Compounds

Compound NameIC50 (μM)Mechanism of Action
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide0.91NLRP3 inflammasome inhibition
Compound A1.5Non-selective anti-inflammatory
Compound B0.5IL-1β release inhibition

This table illustrates the comparative potency of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide against other known compounds targeting similar pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Structural Features Solubility (Predicted)
Target Compound ~525.6 ~3.8 Dual thiophenes, hydroxyethyl, trifluoromethoxybenzenesulfonamide Moderate (polar substituents)
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate ~540.7 ~4.2 Single thiophene, tetrahydronaphthalene, sulfonate ester Low (lipophilic core)
beta-Hydroxythiofentanyl (N-[1-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropionamide) ~412.5 ~3.5 Single thiophene, piperidine, propionamide Low (opioid-like structure)
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)-2-(p-tolyl)ethyl)benzenesulfonamide ~585.7 ~4.5 Dual sulfonamides, hindered piperidinyloxy group Very low (highly lipophilic)
(E)-3-(Thiophen-2-yl)acrylic acid ~154.2 ~1.9 Simple thiophene-acrylic acid High (ionizable carboxylic acid)

Notes:

  • The trifluoromethoxy group elevates logP relative to non-fluorinated sulfonamides (e.g., compounds in ), improving membrane permeability but reducing aqueous solubility.
  • The hydroxyethyl group balances lipophilicity, likely offering better solubility than purely aromatic analogs like the sulfonate ester in .

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